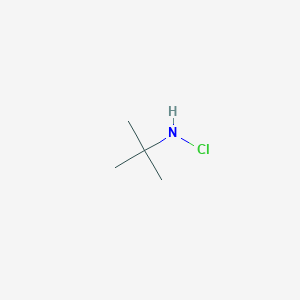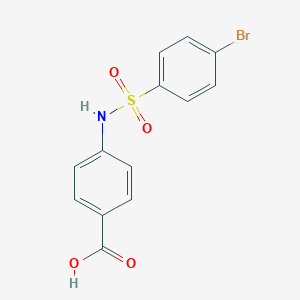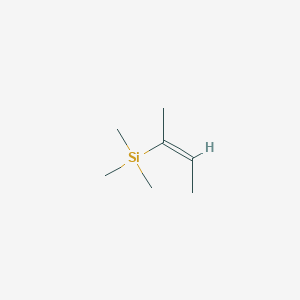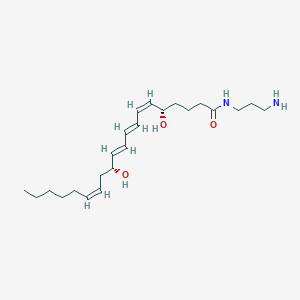
3-Methyl-2,4-dinitrophenol
概要
説明
3-Methyl-2,4-dinitrophenol is a biochemical used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .
Synthesis Analysis
A highly selective method is suggested for the synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . The yield of 2,4-dinitrophenol is as high as 80% .Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O5 . The InChI isInChI=1S/C7H6N2O5/c1-4-5 (8 (11)12)2-3-6 (10)7 (4)9 (13)14/h2-3,10H,1H3 . Chemical Reactions Analysis
The catalytic activity of the PdO–NiO was analyzed for the reduction of different toxic azo compounds namely, 4-nitrophenol (NP), 2,4-dinitrophenol (DNP), 2,4,6-trinitrophenol (TNP), methylene blue (MB), rhodamine B (RhB) and methyl orange (MO) separately and their mixture with the presence of a NaBH4 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Topological Polar Surface Area is 112 Ų .科学的研究の応用
Obesity Treatment Research
3-Methyl-2,4-dinitrophenol (DNP) has been explored in the context of obesity treatment. A study by Goldgof et al. (2014) found that DNP, when used as a chemical uncoupler, can protect against diet-induced obesity in mice at thermoneutrality. It was observed to generate heat and reduce weight gain, demonstrating potential for further investigation in obesity treatment (Goldgof et al., 2014).
Industrial and Environmental Applications
DNP has been employed in various industrial and environmental contexts. Rich and Yates (1955) studied the effect of DNP on activated sludge, a crucial component in aerobic biological treatment of sewage. Their research indicated that low concentrations of DNP could act as a powerful stimulator of respiration in this context (Rich & Yates, 1955).
Mitochondrial Activity Research
Research on DNP's impact on mitochondrial activity has been significant. Godfraind et al. (1970) found that DNP interferes with mitochondrial activity, uncoupling oxidative phosphorylation. This characteristic has made it a subject of interest for studying the metabolism of central or peripheral neural tissue (Godfraind et al., 1970).
Nonalcoholic Fatty Liver Disease (NAFLD) Treatment
A study conducted by Wei et al. (2017) on NAFLD treatment using DNP revealed its effectiveness against this disease. They developed a sustained-release form of DNP which reduced hepatic steatosis and liver triglyceride content in rats without causing significant side effects, suggesting potential therapeutic benefits for NAFLD (Wei et al., 2017).
Wastewater Treatment
In the environmental sector, DNP has been evaluated for its potential in wastewater treatment. A study by MirzaHedayat et al. (2018) focused on photocatalytic degradation of DNP from synthetic wastewater, emphasizing its role as a pollutant and the methods to mitigate its environmental impact (MirzaHedayat et al., 2018).
作用機序
Target of Action
The primary target of 3-Methyl-2,4-dinitrophenol (a derivative of 2,4-Dinitrophenol or DNP) is the mitochondria , the powerhouse of the cell . Specifically, it targets the oxidative phosphorylation process within the mitochondria .
Mode of Action
This compound acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP, causing the energy to be released as heat .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the normal energy production mechanisms of the cell, leading to a rapid loss of ATP and an increase in metabolic rate . The downstream effects include increased heat production and potential cell death if energy reserves are exhausted .
Pharmacokinetics
Studies on 2,4-dinitrophenol suggest that it exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the action of this compound is a rapid increase in metabolic rate, leading to weight loss . This comes at the cost of a significant increase in heat production, which can lead to hyperthermia . In severe cases, the rapid loss of ATP can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to carry protons across the mitochondrial membrane . Additionally, the presence of other compounds, such as other uncouplers or inhibitors of oxidative phosphorylation, can also influence its action .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-2,4-dinitrophenol is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of phosphorothioamidate analogues as antimalarial agents . It also exhibits anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been associated with dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It is known to cause mitochondrial uncoupling, leading to the rapid loss of ATP . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-methyl-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQNOSQNSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073950 | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817-66-9 | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)












